molecular formula C15H12BrN3O2S B2375885 4-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 946250-34-6

4-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No. B2375885
M. Wt: 378.24
InChI Key: ZSLYZYWXOUABOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Without specific information, it’s difficult to predict the exact reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiazolo and Pyrimidine Derivatives : The compound is involved in the synthesis of various thiazolo and pyrimidine derivatives, which are significant in medicinal chemistry. For example, it has been used in the synthesis of imidazo[1,2-a]- and pyrimido[1,2-a]pyrimidines, indicating its versatility in creating complex heterocyclic systems (Abdel-fattah et al., 1992).

Biological Activities

  • Antiproliferative Activity in Cancer Research : Compounds similar to 4-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showing selective cytotoxicity to cancer cells over normal cells. This highlights the potential of such compounds in cancer therapy research (Nagaraju et al., 2020).

  • Antibacterial and Anti-Inflammatory Properties : Some derivatives have exhibited promising antibacterial and anti-inflammatory properties, indicating their potential application in the development of new antimicrobial and anti-inflammatory drugs (Lahsasni et al., 2018).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

4-bromo-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLYZYWXOUABOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

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